molecular formula C11H13NO4 B14504583 Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate CAS No. 64137-69-5

Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate

Cat. No.: B14504583
CAS No.: 64137-69-5
M. Wt: 223.22 g/mol
InChI Key: TWLIZTNUXQMFNE-UHFFFAOYSA-N
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Description

Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates It features a pyridine ring substituted with an ethyl ester group at the 3-position and a 1,3-dioxolane ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be introduced by reacting the pyridine derivative with ethylene glycol in the presence of an acid catalyst, forming the dioxolane ring through acetalization.

    Esterification: The final step involves the esterification of the pyridine derivative with ethanol in the presence of an acid catalyst to form the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate
  • Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Comparison: Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate is unique due to the specific positioning of the dioxolane ring and the ethyl ester group on the pyridine ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

64137-69-5

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C11H13NO4/c1-2-14-10(13)8-3-4-9(12-7-8)11-15-5-6-16-11/h3-4,7,11H,2,5-6H2,1H3

InChI Key

TWLIZTNUXQMFNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2OCCO2

Origin of Product

United States

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